molecular formula C21H37NO15 B13823358 alpha-L-Fucp-(1->3)-[beta-D-Galp-(1->4)]-beta-D-GlcpNAc-OMe

alpha-L-Fucp-(1->3)-[beta-D-Galp-(1->4)]-beta-D-GlcpNAc-OMe

Cat. No.: B13823358
M. Wt: 543.5 g/mol
InChI Key: RWKWUCRJWBOBDY-PQEMEVISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-L-Fucp-(1->3)-[beta-D-Galp-(1->4)]-beta-D-GlcpNAc-OMe involves the activation of the anomeric center of acetylated fucosyl and galactopyranosyl derivatives using trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst . This method ensures the stereoselective formation of the desired glycosidic linkages.

Industrial Production Methods

Industrial production of this compound typically involves enzymatic synthesis using glycosyltransferases. These enzymes facilitate the transfer of sugar moieties to the growing oligosaccharide chain, ensuring high yield and specificity .

Chemical Reactions Analysis

Types of Reactions

Alpha-L-Fucp-(1->3)-[beta-D-Galp-(1->4)]-beta-D-GlcpNAc-OMe undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form deoxy derivatives.

    Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Periodic acid (HIO4) or sodium periodate (NaIO4) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides are used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of deoxy derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Comparison with Similar Compounds

Biological Activity

Introduction

The compound alpha-L-Fucp-(1->3)-[beta-D-Galp-(1->4)]-beta-D-GlcpNAc-OMe is a complex oligosaccharide that plays significant roles in various biological processes. Understanding its biological activity is crucial for applications in medicine, particularly in immunology and microbiology.

Chemical Structure and Properties

This oligosaccharide consists of several monosaccharide units linked through glycosidic bonds. Specifically, it features an alpha-L-fucose unit linked to a beta-D-galactose unit, which is further connected to a beta-D-N-acetylglucosamine unit. The molecular formula for this compound is C21H37NO, and its systematic name reflects its intricate structure involving multiple sugar residues.

ComponentStructure Description
Fucose Alpha-L-Fucp (1->3)
Galactose Beta-D-Galp (1->4)
Glucosamine Beta-D-GlcpNAc
Methyl Ether OMe (methyl group)

Biological Activity

Immune Modulation

Research indicates that oligosaccharides like alpha-L-Fucp-(1->3)-[beta-D-Galp-(1->4)]-beta-D-GlcpNAc-OMe can modulate immune responses. They may act as immunomodulators by interacting with specific receptors on immune cells, thereby influencing cytokine production and immune cell activation. For instance, studies have shown that fucosylated glycans can enhance the activity of dendritic cells and promote T-cell responses, which are essential for effective immune function .

Antimicrobial Properties

The compound has been investigated for its potential antimicrobial properties. Glycans similar to alpha-L-Fucp-(1->3)-[beta-D-Galp-(1->4)]-beta-D-GlcpNAc-OMe have been noted to exhibit activity against various pathogens. For example, fucosylated oligosaccharides are known to inhibit the adhesion of bacteria to epithelial cells, thus preventing infections . This property is particularly relevant in the context of gastrointestinal pathogens such as Campylobacter jejuni, where fucosylated structures mimic host glycoproteins and can interfere with bacterial colonization .

Anticancer Activity

Recent studies have suggested that certain glycosylated compounds possess anticancer properties. The structural components of alpha-L-Fucp-(1->3)-[beta-D-Galp-(1->4)]-beta-D-GlcpNAc-OMe may contribute to its ability to inhibit tumor cell proliferation. In vitro assays demonstrated that similar glycosides could induce apoptosis in cancer cells by activating specific signaling pathways .

Case Studies

  • Immunomodulatory Effects : A study published in Microbial Glycobiology highlighted the role of fucosylated glycans in enhancing the immune response against Escherichia coli infections. The presence of these oligosaccharides facilitated the activation of macrophages, leading to increased production of pro-inflammatory cytokines .
  • Antimicrobial Activity : Research conducted on fucosylated compounds showed promising results against Staphylococcus aureus. The study indicated that these compounds could disrupt bacterial biofilms, enhancing susceptibility to antibiotics .
  • Cancer Research : A recent investigation into the effects of glycosylated saponins found that they exhibited significant cytotoxic effects on various cancer cell lines, including A431 human epidermoid carcinoma cells. This suggests a potential therapeutic application for structurally similar compounds like alpha-L-Fucp-(1->3)-[beta-D-Galp-(1->4)]-beta-D-GlcpNAc-OMe .

Properties

Molecular Formula

C21H37NO15

Molecular Weight

543.5 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-2-methoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C21H37NO15/c1-6-11(26)13(28)15(30)20(33-6)37-18-10(22-7(2)25)19(32-3)35-9(5-24)17(18)36-21-16(31)14(29)12(27)8(4-23)34-21/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25)/t6-,8+,9+,10+,11+,12-,13+,14-,15-,16+,17+,18+,19+,20-,21-/m0/s1

InChI Key

RWKWUCRJWBOBDY-PQEMEVISSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)OC)NC(=O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC)NC(=O)C)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.